molecular formula C25H31N3O2 B11352828 1-(2-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone

1-(2-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone

Cat. No.: B11352828
M. Wt: 405.5 g/mol
InChI Key: QYWFPJZDUVGZTQ-UHFFFAOYSA-N
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Description

1-(2-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrolidine ring: This step involves the reaction of the benzodiazole intermediate with a pyrrolidine derivative.

    Introduction of the ethanone group: This can be done through acylation reactions using ethanoyl chloride or similar reagents.

    Final coupling with the dimethylphenoxybutyl group: This step involves the reaction of the intermediate with 4-(3,4-dimethylphenoxy)butyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one can be compared with similar compounds such as:

    1-(3,4-dimethoxyphenyl)ethanone: Similar in structure but lacks the benzodiazole and pyrrolidine rings.

    2-(3,4-dimethoxyphenyl)ethan-1-amine: Contains the dimethoxyphenyl group but has an amine instead of the ethanone group.

The uniqueness of 1-(2-{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

1-[2-[1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C25H31N3O2/c1-18-12-13-21(17-19(18)2)30-16-7-6-14-28-23-10-5-4-9-22(23)26-25(28)24-11-8-15-27(24)20(3)29/h4-5,9-10,12-13,17,24H,6-8,11,14-16H2,1-3H3

InChI Key

QYWFPJZDUVGZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CCCN4C(=O)C)C

Origin of Product

United States

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